REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][O:10][C:7]2=[CH:8][N:9]=1)(=[O:3])[CH3:2].[H-].C([Al+]CC(C)C)C(C)C.[Cl-].[NH4+]>C1(C)C=CC=CC=1>[OH:3][CH:1]([C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][O:10][C:7]2=[CH:8][N:9]=1)[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C2C(=CN1)OC=C2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 2 hours at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
had been cooled on ice, and it
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with 100 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
After washing with 100 mL of saturated sodium bicarbonate aqueous solution and 100 mL of saturated saline water
|
Type
|
CONCENTRATION
|
Details
|
the extract was concentrated
|
Type
|
CUSTOM
|
Details
|
to give 2.36 g of crude product
|
Type
|
CUSTOM
|
Details
|
This product was purified by column chromatography on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)C=1C=C2C(=CN1)OC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |